N-methoxycyclopropanamine hydrochloride
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Overview
Description
Cyclopropyl methoxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a specialty product used in various scientific research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methoxylamine moiety, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyclopropyl methoxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions are moderate, avoiding the use of toxic substances such as sulfur dioxide and sodium nitrite, which are commonly used in other production processes .
Industrial Production Methods
In industrial settings, the production of cyclopropyl methoxylamine hydrochloride can be scaled up using a similar synthetic route. The process involves the preparation of acetyl hydroxylamine, followed by acetyl methoxyamine, and finally, methoxylamine hydrochloride . This method is efficient and environmentally friendly, reducing the emission of waste gases such as nitric oxide.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl methoxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The methoxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium for deprotonation, organolithium compounds for nucleophilic substitution, and various oxidizing agents for oxidation reactions . The reaction conditions typically involve moderate temperatures and the use of polar organic solvents.
Major Products Formed
The major products formed from these reactions include imines, amines, and oximes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropyl methoxylamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclopropyl methoxylamine hydrochloride involves the inhibition of base excision repair (BER) pathways. The compound covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, blocking the cleavage of base excision repair glycosylates . This disruption increases the amount of cytotoxic adducts
Properties
Molecular Formula |
C4H10ClNO |
---|---|
Molecular Weight |
123.58 g/mol |
IUPAC Name |
N-methoxycyclopropanamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H |
InChI Key |
UWYCVINMMQDBEE-UHFFFAOYSA-N |
Canonical SMILES |
CONC1CC1.Cl |
Origin of Product |
United States |
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